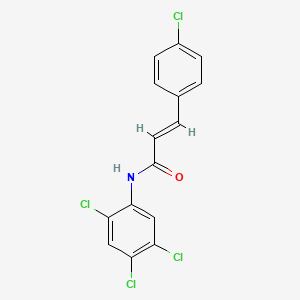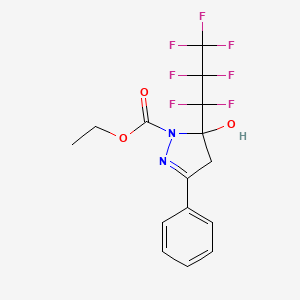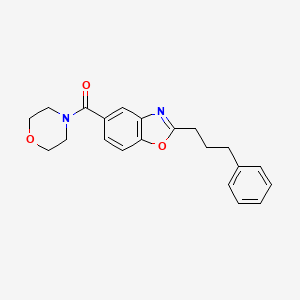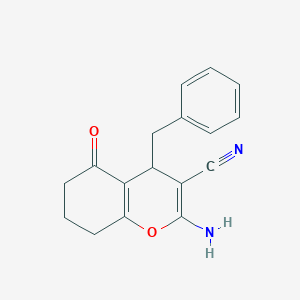
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including biochemistry, medicine, and materials science.
Mechanism of Action
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is believed to inhibit cysteine proteases by irreversibly binding to the active site of the enzyme, thereby preventing it from carrying out its normal function. It is also thought to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the activation of regulatory T cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been found to modulate the immune system by promoting the production of regulatory T cells, which play a key role in maintaining immune homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its specificity for cysteine proteases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is its potential toxicity, as acrylamide derivatives have been shown to have neurotoxic effects in animal models.
Future Directions
Future research on 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide could focus on its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies could investigate its mechanism of action and potential toxicity in more detail, as well as its potential use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the reaction of 4-chloroaniline with 2,4,5-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acryloyl chloride to form 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been studied for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes such as cell signaling, protein degradation, and immune response. It has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFYHDYBVCICV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)



![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)




![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)